(S)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine
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Overview
Description
(S)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a cyclization reaction involving a suitable precursor.
Chiral Center Introduction: The chiral center can be introduced using chiral catalysts or chiral starting materials.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores.
Chiral Amines: Compounds with similar chiral centers and amine functionalities.
Uniqueness
(S)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine is unique due to its specific combination of a cyclobutyl group, benzimidazole core, and chiral center. This unique structure may confer specific biological activities and properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(1S)-1-(1-cyclobutylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C13H17N3/c1-9(14)13-15-11-7-2-3-8-12(11)16(13)10-5-4-6-10/h2-3,7-10H,4-6,14H2,1H3/t9-/m0/s1 |
InChI Key |
QLKZEIPFTZJBAM-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2N1C3CCC3)N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C3CCC3)N |
Origin of Product |
United States |
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